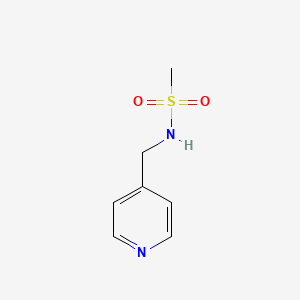
N-(pyridin-4-ylmethyl)methanesulfonamide
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)methanesulfonamide, also known as PMS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMS is a sulfonamide derivative that is widely used as a reagent in organic synthesis, and it has been found to exhibit various biological activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Crystal Structure Analysis
N-(pyridin-4-ylmethyl)methanesulfonamide (PMSA) and its derivatives play a significant role in crystallography. For example, studies have shown that crystals of N-3-pyridinyl-methanesulfonamide contain non-equivalent molecules with varying conformations, stabilized by a network of hydrogen bonds (Dodoff, Varga, & Kovala-Demertzi, 2004). Another study examined molecules like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, highlighting different hydrogen bonding patterns and their impact on molecular structures (Jacobs, Chan, & O'Connor, 2013).
Catalysis
In the field of catalysis, N-(pyridin-4-ylmethyl)methanesulfonamide derivatives have been utilized effectively. A study reported the synthesis of pyridinesulfonamide ligands used in transfer hydrogenation of ketones, demonstrating their efficacy in catalysis under specific conditions (Ruff, Kirby, Chan, & O'Connor, 2016).
Coordination Chemistry
This compound has applications in coordination chemistry. For instance, the coordination of N-(pyridin-2-yl)methanesulfonamidate anions in a silver(I) compound has been studied, revealing insights into the geometrical structure of such compounds (Hu & Yeh, 2013).
Organic Synthesis
In organic synthesis, the compound facilitates the development of various chemical structures. One study detailed an efficient method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, demonstrating its utility in creating complex organic molecules (Zhiyou et al., 2015).
Molecular Interaction Studies
N-(pyridin-4-ylmethyl)methanesulfonamide derivatives are also significant in studying molecular interactions. For example, research on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline demonstrated a protonation-induced deceleration of rotation rates, providing insights into molecular dynamics (Furukawa et al., 2020).
Structural Characterization
Structural characterization of N-(pyridin-4-ylmethyl)methanesulfonamide derivatives also contributes to a better understanding of molecular geometry. Studies combining X-ray diffraction and density functional theory calculations have helped in comprehending the geometrical aspects of these compounds (Mphahlele & Maluleka, 2021).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTRLSHMRCBPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404288 | |
| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)methanesulfonamide | |
CAS RN |
349404-63-3 | |
| Record name | N-(4-Pyridinylmethyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349404-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(pyridin-4-ylmethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



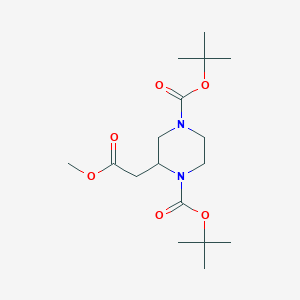


![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)

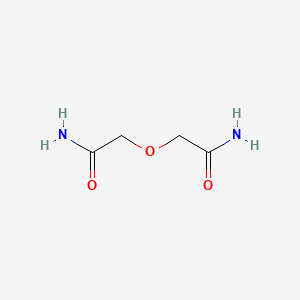

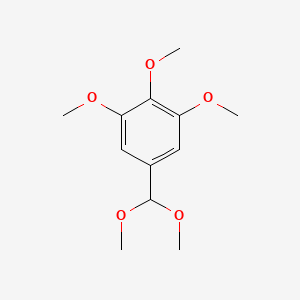

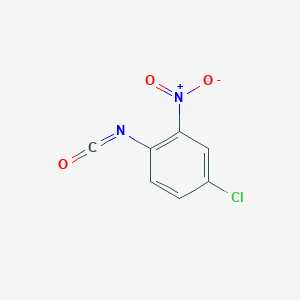
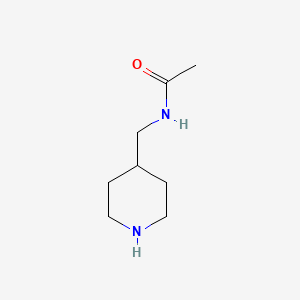

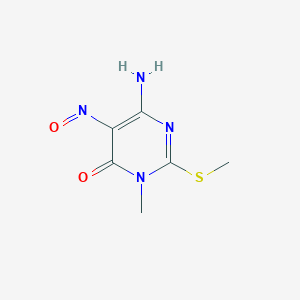
![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)